molecular formula C10H10N2 B15220257 2-((1R,2R)-2-Aminocyclopropyl)benzonitrile

2-((1R,2R)-2-Aminocyclopropyl)benzonitrile

Cat. No.: B15220257
M. Wt: 158.20 g/mol
InChI Key: KMRHLDAWJXRMBA-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1R,2R)-2-Aminocyclopropyl)benzonitrile is a chiral organic compound that features a cyclopropyl group attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1R,2R)-2-Aminocyclopropyl)benzonitrile typically involves the nucleophilic aromatic substitution of a 2-fluoronitrobenzene derivative with (1R,2R)-cyclohexane-1,2-diamine. This is followed by selective alkylation of the primary amino group, reduction of the aromatic nitro group, and final derivatization of the primary aromatic amino group through acylation, sulfonation, reductive alkylation, or arylation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((1R,2R)-2-Aminocyclopropyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-((1R,2R)-2-Aminocyclopropyl)benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-((1R,2R)-2-Aminocyclopropyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The cyclopropyl group provides conformational rigidity, which can enhance binding affinity and selectivity towards the target .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(1R,2R)-2-Methylcyclopropyl]amino}benzonitrile
  • (1R,2R)-Cyclohexane-1,2-diamine derivatives

Uniqueness

2-((1R,2R)-2-Aminocyclopropyl)benzonitrile is unique due to its chiral cyclopropyl group, which imparts specific stereochemical properties that can influence its biological activity and chemical reactivity. This makes it distinct from other similar compounds that may lack this chiral center or have different substituents on the aromatic ring .

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

2-[(1R,2R)-2-aminocyclopropyl]benzonitrile

InChI

InChI=1S/C10H10N2/c11-6-7-3-1-2-4-8(7)9-5-10(9)12/h1-4,9-10H,5,12H2/t9-,10-/m1/s1

InChI Key

KMRHLDAWJXRMBA-NXEZZACHSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1N)C2=CC=CC=C2C#N

Canonical SMILES

C1C(C1N)C2=CC=CC=C2C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.